molecular formula C20H21F3N2O3S B2428134 N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 354769-10-1

N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2428134
CAS No.: 354769-10-1
M. Wt: 426.45
InChI Key: YDYGGOUDFXWEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-2-28-14-10-7-6-9-13(14)24-17(26)16-12-8-4-3-5-11-15(12)29-18(16)25-19(27)20(21,22)23/h6-7,9-10H,2-5,8,11H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGGOUDFXWEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS No. 407589-95-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H27F3N2O3S
  • Molecular Weight : 468.53 g/mol

The structure of this compound includes a cyclohepta[b]thiophene core, which is known for its diverse biological properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to cyclohepta[b]thiophenes. For instance, research involving a similar compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (non-small cell lung cancer), OVACAR-4, and T47D. The compound exhibited submicromolar GI50 values, indicating strong growth inhibition in these cells .

The proposed mechanism for the anticancer activity includes:

  • Induction of Apoptosis : The compound has been shown to induce early apoptosis in cancer cells, activating caspases 3, 8, and 9 .
  • Cell Cycle Arrest : It causes G2/M phase arrest in A549 cells, which is critical for halting cell proliferation .
  • Inhibition of Tubulin Polymerization : This mechanism suggests that the compound may disrupt microtubule dynamics, a common target for anticancer agents.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialPotential activity (needs further study)
Anti-inflammatoryPotential activity (needs further study)

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various cyclohepta[b]thiophene derivatives on cancer cell lines. The results indicated that certain compounds demonstrated potent activity with minimal cytotoxicity towards normal cells. This highlights the therapeutic window for developing anticancer agents based on this scaffold .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that compounds with similar structures could inhibit tubulin polymerization effectively. This was validated through in vitro assays showing reduced tumor growth in murine models when treated with these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.